molecular formula C14H22GdN3O11 B1255299 Gadolinium(III) diethylenetriaminepentaacetic acid hydrate

Gadolinium(III) diethylenetriaminepentaacetic acid hydrate

Cat. No.: B1255299
M. Wt: 565.6 g/mol
InChI Key: JBUMALASVLVYKI-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gadopentetic acid is synthesized by complexing gadolinium ions with diethylenetriaminepentaacetic acid (DTPA). The process involves the following steps:

    Chelation: Gadolinium ions (Gd³⁺) are mixed with DTPA in an aqueous solution.

    Neutralization: The solution is neutralized using a base, typically sodium hydroxide, to form the gadopentetic acid complex.

    Purification: The resulting solution is purified to remove any unreacted gadolinium or DTPA.

Industrial Production Methods: Industrial production of gadopentetic acid follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Gadopentetic acid primarily undergoes complexation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to the stability of the gadolinium-DTPA complex.

Common Reagents and Conditions:

    Chelation: Gadolinium chloride and diethylenetriaminepentaacetic acid in aqueous solution.

    Neutralization: Sodium hydroxide or other bases to adjust pH.

Major Products: The primary product of these reactions is the gadopentetic acid complex, which is highly stable and does not readily decompose under normal conditions .

Scientific Research Applications

Gadopentetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a paramagnetic agent in nuclear magnetic resonance (NMR) spectroscopy to enhance signal intensity.

    Biology: Employed in cellular imaging studies to visualize cellular structures and processes.

    Medicine: Widely used in MRI to enhance the contrast of images, particularly for detecting abnormalities in the brain, spine, and other tissues.

    Industry: Utilized in the development of new imaging techniques and contrast agents.

Mechanism of Action

Gadopentetic acid works by altering the magnetic properties of nearby water molecules. When injected into the body, it shortens the T1 relaxation time of protons in water, enhancing the contrast in MRI images. The gadolinium ion (Gd³⁺) is the active component, and it is tightly bound to DTPA, preventing it from interacting with biological tissues directly .

Comparison with Similar Compounds

    Gadodiamide: Another gadolinium-based contrast agent with similar applications but different chelating agents.

    Gadoteridol: A non-ionic gadolinium-based contrast agent used in MRI.

    Gadobenate Dimeglumine: A gadolinium-based agent with additional hepatobiliary imaging capabilities.

Uniqueness: Gadopentetic acid is unique due to its high stability and effectiveness in enhancing MRI images. Its ionic nature allows for efficient excretion from the body, reducing the risk of gadolinium retention compared to some non-ionic agents .

Properties

Molecular Formula

C14H22GdN3O11

Molecular Weight

565.6 g/mol

IUPAC Name

2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate

InChI

InChI=1S/C14H23N3O10.Gd.H2O/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;1H2/q;+3;/p-3

InChI Key

JBUMALASVLVYKI-UHFFFAOYSA-K

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].O.[Gd+3]

Synonyms

Diethylenetriaminepenta-acetic Acid, Gadolinium
Dimeglumine, Gadolinium DTPA
Dimeglumine, Gadopentetate
DTPA, Gadolinium
Gadolinium Diethylenetriaminepenta acetic Acid
Gadolinium Diethylenetriaminepenta-acetic Acid
Gadolinium DTPA
Gadolinium DTPA Dimeglumine
Gadolinium DTPA Dimeglumine Salt
Gadolinium DTPA Disodium Salt
Gadopentetate Dimeglumine
Gadopentetic Acid
Gd DTPA
Gd-DTPA
Magnevist
Magnevist Enteral
Magnograf
Magnograf Enteral

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadolinium(III) diethylenetriaminepentaacetic acid hydrate
Reactant of Route 2
Gadolinium(III) diethylenetriaminepentaacetic acid hydrate
Reactant of Route 3
Gadolinium(III) diethylenetriaminepentaacetic acid hydrate
Reactant of Route 4
Gadolinium(III) diethylenetriaminepentaacetic acid hydrate
Reactant of Route 5
Gadolinium(III) diethylenetriaminepentaacetic acid hydrate
Reactant of Route 6
Gadolinium(III) diethylenetriaminepentaacetic acid hydrate

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